molecular formula C29H22O2 B13730670 4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde

4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde

Cat. No.: B13730670
M. Wt: 402.5 g/mol
InChI Key: XUHZMMGZFORSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde is an organic compound that features a fluorene core substituted with two benzaldehyde groups at the 4 and 4’ positions. This compound is known for its unique structural properties and has been studied for various applications in materials science and organic electronics.

Preparation Methods

The synthesis of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 9,9-dimethylfluorene.

    Formylation: The 2,7-positions of the fluorene core are functionalized with formyl groups using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Condensation: The compound can participate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form α,β-unsaturated carbonyl compounds.

Mechanism of Action

The mechanism of action of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde in its applications is primarily based on its electronic and structural properties:

    Fluorescence: The compound exhibits strong fluorescence due to the conjugation between the fluorene core and the benzaldehyde groups. This property is utilized in fluorescent probes and organic light-emitting devices.

    Coordination: As a ligand, it coordinates with metal ions through the aldehyde groups, forming stable complexes that exhibit unique luminescent properties.

Comparison with Similar Compounds

4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde can be compared with other similar compounds:

These comparisons highlight the unique applications of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde in organic electronics and fluorescent sensing.

Properties

Molecular Formula

C29H22O2

Molecular Weight

402.5 g/mol

IUPAC Name

4-[7-(4-formylphenyl)-9,9-dimethylfluoren-2-yl]benzaldehyde

InChI

InChI=1S/C29H22O2/c1-29(2)27-15-23(21-7-3-19(17-30)4-8-21)11-13-25(27)26-14-12-24(16-28(26)29)22-9-5-20(18-31)6-10-22/h3-18H,1-2H3

InChI Key

XUHZMMGZFORSAK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.